alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine
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Overview
Description
Alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group and a dimethylamino group attached to a tolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine typically involves the reaction of 4-chloro-o-toluidine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
Alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine involves its interaction with specific molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-o-toluidine: A related compound with similar structural features but different reactivity and applications.
N,N-Dimethylformamide: Used in the synthesis of alpha-(4-Chloro-O-tolylimino)-N,N-dimethyl-P-toluidine and has distinct properties.
4-Chloro-alpha,alpha,alpha-trifluoro-o-toluidine: Another similar compound with unique chemical characteristics.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
126091-87-0 |
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Molecular Formula |
C16H17ClN2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17ClN2/c1-12-10-14(17)6-9-16(12)18-11-13-4-7-15(8-5-13)19(2)3/h4-11H,1-3H3 |
InChI Key |
VOMIFQABAXADCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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